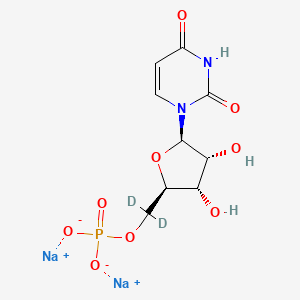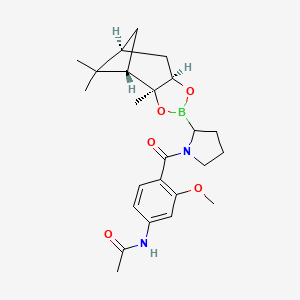
Uridine 5'-monophosphate-d2 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-monophosphate-d2 (disodium) is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . As the core uracil-containing nucleotide, adequate levels of Uridine 5’-monophosphate-d2 (disodium) enable optimal cellular metabolism and physiology across bodily tissues .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Uridine 5’-monophosphate-d2 (disodium) involves several steps:
Mixing Cytidine Monophosphate or Sodium Salt, Sodium Nitrite, and Deionized Water: This mixture is then subjected to dropwise addition of acid and/or acid anhydride.
Reaction Continuation: The reaction is allowed to continue for 0-6 hours to obtain reaction solution 1.
Crystallization and Filtration: The reaction solution is mixed with 95% ethanol, crystallized, and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods: Industrial production of Uridine 5’-monophosphate-d2 (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange resin separation. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
化学反应分析
Types of Reactions: Uridine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives .
科学研究应用
Uridine 5’-monophosphate-d2 (disodium) has a wide range of scientific research applications, including:
作用机制
Uridine 5’-monophosphate-d2 (disodium) exerts its effects through several molecular targets and pathways:
Nucleic Acid Synthesis: It serves as a precursor for the synthesis of ribonucleic acid, which is essential for protein synthesis and other cellular processes.
Glycogen Synthesis: It promotes the formation of uridine diphosphate glucose, which is critical for glycogen synthesis.
Hexosamine Biosynthetic Pathway: It promotes the production of uridine diphosphate N-acetylglucosamine, which is involved in protein modification and function.
相似化合物的比较
Uridine 5’-monophosphate-d2 (disodium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate disodium salt: Used in studies on nucleic acid biosynthesis and cell signaling.
Uridine 5’-triphosphate disodium salt: Involved in the synthesis of ribonucleic acid and other biomolecules.
Cytidine 5’-monophosphate disodium salt: Used in the synthesis of cytidine diphosphate and cytidine triphosphate.
Uniqueness: Uridine 5’-monophosphate-d2 (disodium) is unique due to its specific role as a precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . Its ability to promote glycogen synthesis and protein modification through the hexosamine biosynthetic pathway further distinguishes it from other similar compounds .
属性
分子式 |
C9H11N2Na2O9P |
|---|---|
分子量 |
370.16 g/mol |
IUPAC 名称 |
disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;; |
InChI 键 |
KURVIXMFFSNONZ-DDDITCQESA-L |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)





![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)



